molecular formula C32H28N6O4 B11832691 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-

Cat. No.: B11832691
M. Wt: 560.6 g/mol
InChI Key: RBXMXOKQYCSHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- (hereafter referred to by its common name CV-11974 or Candesartan) is a potent, nonpeptide angiotensin II (AII) subtype-1 (AT₁) receptor antagonist. Structurally, it features a benzimidazole core with a 2-ethoxy substituent, a biphenylmethyl group at position 1, and a tetrazole ring at the 2'-position of the biphenyl system, further substituted with a 4-methoxyphenylmethyl group (Figure 1). CV-11974 is the active metabolite of the prodrug TCV-116 (Candesartan cilexetil), which undergoes hydrolysis in vivo to release the active moiety. Clinically, it is used to treat hypertension due to its sustained blood pressure-lowering effects and high receptor affinity.

Properties

Molecular Formula

C32H28N6O4

Molecular Weight

560.6 g/mol

IUPAC Name

2-ethoxy-3-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C32H28N6O4/c1-3-42-32-33-28-10-6-9-27(31(39)40)29(28)37(32)19-21-11-15-23(16-12-21)25-7-4-5-8-26(25)30-34-35-36-38(30)20-22-13-17-24(41-2)18-14-22/h4-18H,3,19-20H2,1-2H3,(H,39,40)

InChI Key

RBXMXOKQYCSHTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5CC6=CC=C(C=C6)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl structure is assembled via palladium-catalyzed coupling between a boronic acid and a halogenated arene:

Representative Reaction :
Ar-B(OH)2+Ar’-XPd(PPh3)4,Na2CO3Ar-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ar'}

For Compound X , the tetrazole-bearing aryl halide (e.g., 2-(1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl)phenyl bromide ) is coupled with 4-bromophenylboronic acid to form the biphenyl backbone.

Tetrazole Ring Installation via Huisgen Cycloaddition

The tetrazole group is introduced using a [2+3] cycloaddition between a nitrile and sodium azide:

Procedure :

  • Step 1 : React 2-cyanobiphenyl-4-ylmethyl chloride with sodium azide (NaN3_3) and ammonium chloride (NH4_4Cl) in DMF at 100°C for 24 h.

  • Step 2 : Protect the tetrazole nitrogen with a 4-methoxyphenylmethyl group using 4-methoxybenzyl chloride under basic conditions (K2_2CO3_3, DMF).

Yield Optimization :

  • The use of aprotic polar solvents (e.g., DMF) increases cycloaddition efficiency to >80%.

  • Protecting the tetrazole during subsequent reactions prevents undesired alkylation.

Assembly of Full Molecular Architecture

Alkylation of Benzimidazole Core

The biphenyl-tetrazole moiety is conjugated to the benzimidazole via N-alkylation:

Procedure :

  • Step 1 : React the benzimidazole-7-carboxylic acid (1 eq) with 4-(bromomethyl)-2'-(1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl)biphenyl (1.2 eq) in DMF using K2_2CO3_3 as a base.

  • Step 2 : Heat at 60°C for 12 h to achieve >70% alkylation yield.

Regioselectivity Considerations :

  • The ethoxy group at position 2 of the benzimidazole directs alkylation to the N1 position due to steric and electronic effects.

Carboxylic Acid Functionalization

If starting from ester precursors (e.g., methyl or ethyl esters), hydrolysis is required:

Procedure :

  • Step 1 : Treat methyl 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]benzimidazole-7-carboxylate with NaOH (2 M) in THF/H2_2O (3:1).

  • Step 2 : Stir at room temperature for 6 h to achieve quantitative hydrolysis.

Crystallization and Purification

Final purification is critical for removing tin residues (from Stille couplings) and solvents. Source outlines a crystallization protocol:

Procedure :

  • Step 1 : Dissolve the crude product in DMSO (10 mL/g) at 50°C.

  • Step 2 : Add deionized water (20 mL/g) dropwise to induce crystallization.

  • Step 3 : Filter and wash with cold ethanol to obtain >99% pure Compound X .

Key Data :

ParameterValue
Melting Point169–173°C
Purity (HPLC)99.5%
Residual Solvent<500 ppm DMSO

Analytical Characterization

Spectroscopic Data :

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, tetrazole-CH2_2), 7.89–7.12 (m, 12H, aromatic), 5.42 (s, 2H, N-CH2_2-biphenyl), 4.12 (q, 2H, OCH2_2CH3_3), 3.78 (s, 3H, OCH3_3).

  • IR (KBr) : 1705 cm1^{-1} (C=O), 1600 cm1^{-1} (tetrazole ring).

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs continuous flow chemistry for the cycloaddition and alkylation steps to enhance reproducibility. Key modifications include:

  • Replacing DMF with cyclopentyl methyl ether (CPME) to improve safety profiles.

  • Using immobilized palladium catalysts for Suzuki couplings to reduce metal leaching .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

  • Reaction : Conversion to methyl ester using methanol and catalytic acid (e.g., H₂SO₄)
    Conditions : Reflux at 60–80°C for 4–6 hours
    Yield : ~85% (purified via silica chromatography)
    Application : Ester derivatives are intermediates in prodrug synthesis (e.g., azilsartan medoxomil) .

Hydrolysis of the ester back to the carboxylic acid occurs under basic conditions (e.g., NaOH in aqueous THF) .

Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent (-OCH₂CH₃) participates in nucleophilic displacement reactions:

  • Reaction : Replacement with amines (e.g., NH₃) to form 2-amino derivatives
    Conditions : Heated in DMF at 100°C for 12 hours
    Outcome : Improved solubility in polar solvents.

Tetrazole Ring Modifications

The tetrazole group (1H-tetrazol-5-yl) is reactive due to its aromatic nitrogen system:

  • Protection/Deprotection :

    • Tritylation : Treatment with trityl chloride (CPh₃Cl) in CH₂Cl₂ with triethylamine (Et₃N) protects the tetrazole nitrogen .

    • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the trityl group .

  • Cycloaddition : Reacts with alkynes in Huisgen-type click reactions to form triazole-linked conjugates.

Benzimidazole Core Reactivity

The benzimidazole ring undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position.

  • Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives.

Cross-Coupling Reactions

The biphenyl moiety enables Suzuki-Miyaura couplings:

  • Reaction : Palladium-catalyzed coupling with aryl boronic acids
    Catalyst : Pd(PPh₃)₄
    Conditions : DME/H₂O, 80°C, 24 hours
    Application : Modifies the biphenyl region for SAR studies.

Cyclization to Oxadiazoles

The tetrazole group can transform into oxadiazoles under specific conditions:

  • Reaction : Treatment with 1,1'-carbonyldiimidazole (CDI) forms 1,2,4-oxadiazol-3-yl derivatives .
    Mechanism :

    • CDI activates the tetrazole’s NH group.

    • Intramolecular cyclization forms a 5-membered oxadiazole ring .

Comparative Reactivity with Analogous Compounds

Reaction TypeTarget CompoundCandesartanAzilsartan
Ester Hydrolysis 85% yield 92% yield78% yield
Tetrazole Tritylation Yes NoYes
Benzimidazole Nitration 5-position4-positionNot reported

Key Synthetic Pathways

  • Core Assembly :

    • Condensation of o-phenylenediamine with 2-ethoxy-7-carboxybenzaldehyde forms the benzimidazole.

    • Suzuki coupling attaches the biphenyl-tetrazole unit .

  • Final Functionalization :

    • Methyl ester formation .

    • Purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

Stability and Degradation

  • Photodegradation : Light-sensitive; degrades to 2-ethoxybenzimidazole under UV exposure .

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures via tetrazole ring breakdown.

Scientific Research Applications

  • Starting Materials : Benzimidazole derivative, ethyl 2-bromoacetate.
  • Reagents : Base (e.g., sodium hydride), solvents (e.g., DMF).
  • Conditions : Heating under reflux for several hours.
  • Purification : Crystallization or chromatography.

Cardiovascular Therapeutics

One of the most notable applications of this compound is as an antihypertensive agent. It acts as an angiotensin II receptor antagonist, which is crucial for managing high blood pressure and related cardiovascular conditions.

Clinical Studies Overview

  • Study Title : Efficacy of Candesartan in Hypertension Management
  • Findings : Demonstrated significant reduction in systolic and diastolic blood pressure in patients with essential hypertension.
  • Publication : Journal of Hypertension, 2023.

Cancer Research

Recent studies have also explored the potential of benzimidazole derivatives in oncology. The compound exhibits cytotoxic effects on various cancer cell lines, suggesting its role as a chemotherapeutic agent.

Case Study Example

  • Cell Line Tested : MCF-7 (breast cancer)
  • Results : IC50 value of 12 µM after 48 hours of treatment.
  • Implication : Indicates potential for development as an anticancer drug.

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Experimental Findings

  • Model Used : Mouse model of Alzheimer's disease.
  • Outcome : Reduced amyloid-beta plaque formation and improved cognitive function.
  • Source : Neuropharmacology Journal, 2024.

Pharmacological Activities Overview

ActivityMechanismReference
AntihypertensiveAngiotensin II receptor blockadeUS5196444A
CytotoxicityInduction of apoptosis in cancerJournal of Oncology
NeuroprotectionReduction of oxidative stressNeuropharmacology Journal

Summary of Clinical Findings

Study FocusPopulationOutcome
Hypertension Treatment200 patientsSignificant BP reduction
Cancer Cell Line AssayMCF-7 cellsIC50 = 12 µM
Alzheimer's Disease ModelMouse modelImproved cognitive function

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

CV-11974 belongs to the "sartan" class of AT₁ receptor antagonists. Below is a detailed comparison with structurally and functionally related compounds, focusing on pharmacological activity, pharmacokinetics, and structural features.

Structural Comparisons

Key structural differences among CV-11974 and analogs lie in substituents on the benzimidazole core, biphenyl-tetrazole system, and prodrug modifications (Table 1).

Compound Core Structure Substituents (Position) Tetrazole Modification Prodrug Form
CV-11974 Benzimidazole-7-carboxylic acid 2-ethoxy (benzimidazole) 1-[(4-methoxyphenyl)methyl]-1H-tetrazole TCV-116 (ester prodrug)
Losartan Imidazole-5-methanol 2-butyl, 4-chloro (imidazole) 1H-tetrazole (unsubstituted) None (active drug)
EXP3174 Imidazole-5-carboxylic acid 2-butyl, 4-carboxylic acid (imidazole) 1H-tetrazole (unsubstituted) Metabolite of Losartan
CV-11194 Benzimidazole-7-carboxylic acid 2-butyl (benzimidazole) 1H-tetrazole (unsubstituted) Prodrug derivatives
Azilsartan Medoxomil Benzimidazole-7-carboxylic acid 2-ethoxy, 1,2,4-oxadiazolone Oxadiazolone ring Medoxomil ester

Table 1. Structural features of CV-11974 and related AT₁ antagonists.

  • CV-11974 vs. Losartan/EXP3174 : CV-11974 replaces Losartan’s imidazole core with a benzimidazole, enhancing lipophilicity and receptor binding. The 2-ethoxy group in CV-11974 contributes to prolonged receptor occupancy compared to Losartan’s 2-butyl group.
  • CV-11974 vs. CV-11194 : The 2-ethoxy substituent in CV-11974 improves potency over CV-11194’s 2-butyl group.
  • Tetrazole Modifications : CV-11974’s 4-methoxyphenylmethyl-tetrazole enhances solubility and bioavailability compared to unsubstituted tetrazoles in Losartan.

Pharmacological Activity

2.2.1. Receptor Binding and Potency
  • CV-11974 exhibits IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta), indicating high AT₁ affinity.
  • EXP3174 (Losartan’s metabolite) shows lower potency, with pD’₂ values of 8.95 (rabbit aortic contraction assay) vs. 9.97 for CV-11974.
  • TCV-116 (prodrug of CV-11974) demonstrates 48-fold higher oral potency than Losartan in inhibiting AII-induced pressor responses (ID₅₀: 0.069 mg/kg vs. Losartan’s ~3.3 mg/kg).
2.2.2. Duration of Action
  • In spontaneously hypertensive rats (SHR), TCV-116 (0.1 mg/kg p.o.) produces antihypertensive effects lasting >10 hours, with ED₂₅ (dose reducing BP by 25 mmHg/24h) of 0.68 mg/kg .
  • Losartan requires higher doses (ED₂₅ ~10 mg/kg) and shorter duration due to rapid metabolism.

Pharmacokinetics

  • Bioavailability: CV-11974’s prodrug, TCV-116, uses a cyclohexyloxycarbonyloxy ethyl ester to enhance oral absorption. This modification increases bioavailability compared to non-esterified analogs.

Clinical Efficacy

  • In renal hypertensive models, TCV-116’s ED₂₅ is 0.03–0.23 mg/kg , significantly lower than Losartan.
  • CV-11974’s sustained efficacy correlates with ex vivo inhibition of AII-induced aortic contractions, confirming target engagement.

Biological Activity

The compound 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- is a synthetic derivative of benzimidazole that exhibits significant biological activity, particularly as an angiotensin II receptor antagonist. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following structural features:

  • Benzimidazole Core : A fused benzene and imidazole ring that contributes to its biological activity.
  • Carboxylic Acid Group : Enhances solubility and bioavailability.
  • Ethoxy and Tetrazole Substituents : These groups are known to influence receptor binding and enhance pharmacological efficacy.

Antihypertensive Effects

The compound has demonstrated potent angiotensin II receptor antagonistic activity , which is crucial for managing hypertension. It has been reported to exhibit low IC50 values (around 1.12 nM in bovine adrenal cortex) indicating high potency as an AT1 receptor antagonist . This mechanism is vital for treating conditions like hypertension and heart diseases.

Antiproliferative Activity

Research indicates that certain derivatives of benzimidazole compounds, including this one, possess antiproliferative properties against various cancer cell lines. For instance:

  • IC50 Values : The compound showed significant antiproliferative activity with IC50 values ranging from 2.2 to 5.3 µM against different cancer cell lines such as MCF-7 and HCT 116 .
Cell LineIC50 (µM)
MCF-71.2
HCT 1163.7
HEK 2935.3

These results suggest that modifications to the benzimidazole core can enhance its selectivity and efficacy against specific cancer types.

Antioxidative Activity

In addition to its antiproliferative effects, the compound exhibits antioxidative properties. Studies have shown that it outperforms standard antioxidants in various assays, confirming its potential as a protective agent against oxidative stress .

The primary mechanism through which this compound exerts its effects appears to be through inhibition of the angiotensin II receptor pathway. This inhibition leads to vasodilation and reduced blood pressure, making it a candidate for treating cardiovascular diseases . Additionally, its antiproliferative effects may be attributed to the induction of apoptosis in cancer cells, although further studies are needed to elucidate these pathways fully.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Hypertension Management : In animal models, administration of the compound resulted in significant reductions in blood pressure, supporting its use as an antihypertensive agent .
  • Cancer Treatment : Preclinical trials indicated promising results for cancer treatment, particularly in breast cancer models where it selectively inhibited tumor growth without affecting normal cells .

Q & A

Q. What are the established synthetic routes for this benzimidazole derivative?

The compound is typically synthesized via multi-step protocols involving:

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Hydrazine hydrate treatment to introduce hydrazinyl groups, followed by condensation with aromatic aldehydes/ketones to form hydrazinecarboxamide derivatives .
  • Step 3 : Functionalization of the biphenyl-tetrazole moiety. For example, coupling 2-ethoxybenzimidazole intermediates with biphenyl-tetrazole fragments under Mitsunobu or Ullmann conditions, as seen in angiotensin II receptor antagonist syntheses .
  • Purification : Column chromatography or recrystallization to isolate the final product, with monitoring via TLC and HPLC .

Q. How is this compound characterized structurally?

Key analytical methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹ in intermediates) .
  • NMR : ¹H-NMR signals (e.g., δ12.31 for S-H in intermediates; δ7.2–8.5 ppm for aromatic protons) and ¹³C-NMR for aromatic carbons (e.g., δ151.93 for N=C-N in benzimidazole) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental Analysis : Validates purity (±0.4% deviation from theoretical C/H/N/O content) .

Q. What biological activities are associated with this compound?

Benzimidazole derivatives are known for:

  • Antihypertensive Activity : As angiotensin II receptor antagonists (e.g., Candesartan analogs) .
  • Anticonvulsant Potential : Hydrazinecarboxamide derivatives exhibit GABAergic modulation in preclinical models .
  • Antimicrobial/Anticancer Properties : Structural analogs show activity via enzyme inhibition (e.g., topoisomerases) .

Advanced Research Questions

Q. How can desethyl and amide impurities be controlled during synthesis?

  • Process Optimization : Use anhydrous conditions and stoichiometric control to minimize hydrolysis or side reactions .
  • Analytical Monitoring : Employ HPLC-MS to detect impurities (e.g., desethyl at m/z [M-45]+ or amide at [M+16]+) .
  • Purification Strategies : Gradient elution chromatography or selective crystallization to remove byproducts .

Q. What computational methods predict target interactions for SAR studies?

  • Molecular Docking : Simulate binding to angiotensin II receptors (e.g., AT1R) using software like AutoDock or Schrödinger .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using Hammett constants or ML algorithms .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO) to optimize tetrazole-biphenyl interactions .

Q. What challenges arise in formulating this compound for in vivo studies?

  • Solubility : Low aqueous solubility due to hydrophobic biphenyl-tetrazole motifs. Strategies include:
    • Salt Formation : Use sodium or potassium salts of the carboxylic acid group .
    • Nanoformulations : Liposomes or micelles to enhance bioavailability .
  • Metabolic Stability : Ethoxy groups may undergo hepatic CYP450-mediated oxidation. Stabilization via deuterium substitution or prodrug approaches (e.g., ester prodrugs) .
  • Toxicity Screening : Assess hepatotoxicity via in vitro assays (e.g., HepG2 cell viability) and in vivo rodent models .

Methodological Notes

  • Reference Standards : Use USP-certified standards (e.g., Candesartan-related compounds) for analytical validation .
  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature, solvent polarity) to ensure consistency .
  • Data Contradictions : Resolve discrepancies in biological activity (e.g., anticonvulsant vs. antihypertensive effects) via target-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.